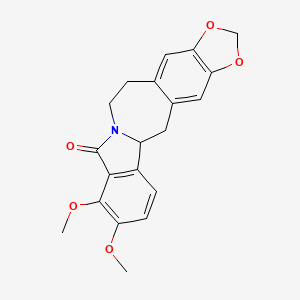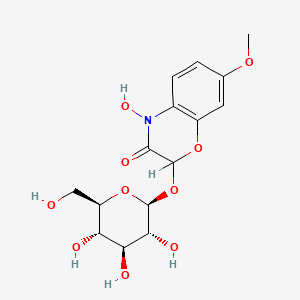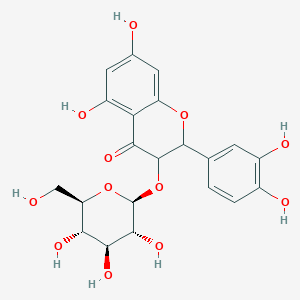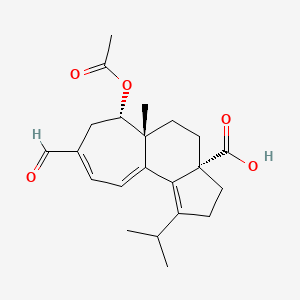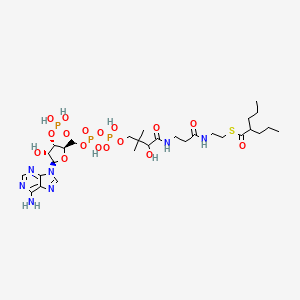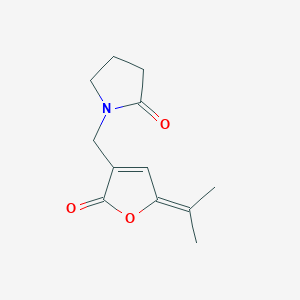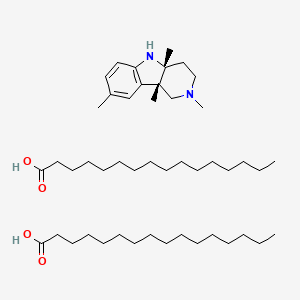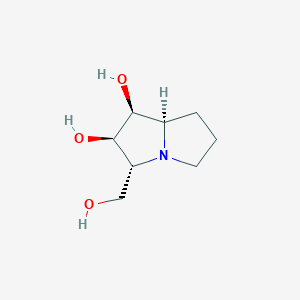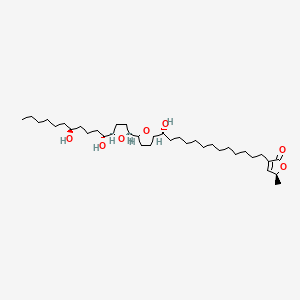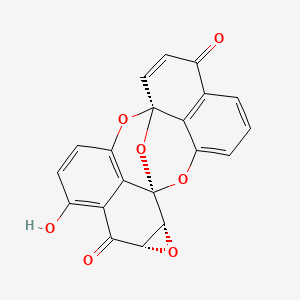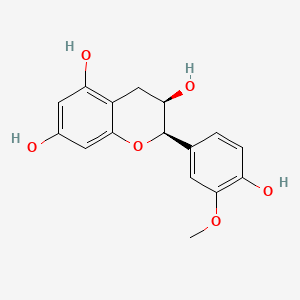
Symplocosidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Symplocosidin belongs to the class of organic compounds known as catechins. Catechins are compounds containing a catechin moiety, which is a 3, 4-dihydro-2-chromene-3, 5. 7-tiol. Thus, symplocosidin is considered to be a flavonoid lipid molecule. Symplocosidin is considered to be a practically insoluble (in water) and relatively neutral molecule. Symplocosidin has been detected in multiple biofluids, such as urine and blood.
3'-O-methylepicatechin is a catechin. It has a role as a metabolite.
Applications De Recherche Scientifique
Chemical Constituents and Biological Activities
The genus Symplocos, which includes Symplocosidin, contains various chemical constituents like terpenoids, flavonoids, lignans, phenols, steroids, alkaloids, and iridoids. Terpenoids are predominant and have shown antiproliferative effects. Phenolic glycoside derivatives from this genus have exhibited inhibitory activity against snake-venom phosphodiesterase I and human nucleotide pyrophosphatase phosphodiesterase I. Traditional uses include treatment for diseases like leprosy, gynecological disorders, ulcers, leucorrhea, menorrhagia, malaria, and tumefaction (Badoni et al., 2010).
Traditional Medicinal Uses
Symplocos species, including Symplocosidin, have been used in folk medicine for fever, detoxification, pain relief, and hemostasis. The constituents mainly include triterpenes, triterpenoid saponins, flavonoids, iridoids, lignans, alkaloids, polysaccharides, and ellagic acids (Mei-jun Tang et al., 2004).
Phytopharmacology of Symphytum Species
Symphytum species, related to Symplocosidin, have been used for centuries for treating a variety of conditions including bone fractures, liver problems, gastritis, ulcers, skin problems, and joint pain. They contain chemical compounds like allantoin, phenolic compounds, glycopeptides, polysaccharides, and toxic pyrrolizidine alkaloids (Salehi et al., 2019).
Pharmacological Activities
Symplocos racemosa, a species within the Symplocos genus, has been studied for its effect on gonadotropin release in immature female rats, showing a significant increase in serum FSH and LH levels, thus supporting its traditional use for female disorders (Bhutani et al., 2004).
Inhibitory Activities
New glycosides isolated from Symplocos racemosa, such as symplocomoside and symponoside, have shown in vitro inhibitory activity against phosphodiesterase I and thymidine phosphorylase, indicating potential pharmacological applications (Abbasi et al., 2004).
Propriétés
Numéro CAS |
76549-34-3 |
|---|---|
Nom du produit |
Symplocosidin |
Formule moléculaire |
C16H16O6 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C16H16O6/c1-21-15-4-8(2-3-11(15)18)16-13(20)7-10-12(19)5-9(17)6-14(10)22-16/h2-6,13,16-20H,7H2,1H3/t13-,16-/m1/s1 |
Clé InChI |
NJHJXXLBWQXMRO-CZUORRHYSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O |
SMILES |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C(CC3=C(C=C(C=C3O2)O)O)O)O |
Description physique |
Solid |
Synonymes |
3'-O-methylepicatechin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



